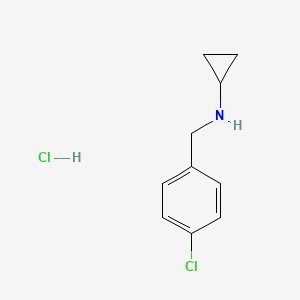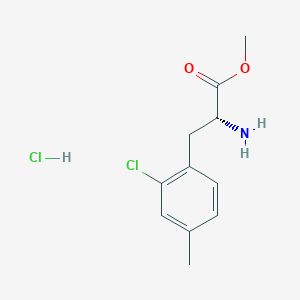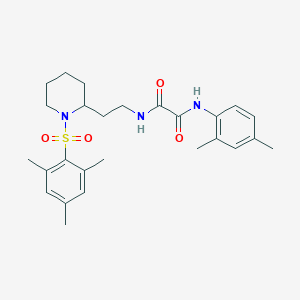![molecular formula C13H7ClF3N3O B2868717 6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine CAS No. 928337-00-2](/img/structure/B2868717.png)
6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine
Descripción general
Descripción
“6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine” is a compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives . These derivatives have been widely studied in drug molecules due to their good biological activity . They are diverse in variety and structure and show different biological activities and pharmacological properties .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine with 3-Trifluoromethoxyphenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound was characterized by spectroscopic techniques and confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its molecular structure. The negative potential region, which is usually related to the lone pair of electronegative atoms, exists in the O1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential nucleophilic attack site .Physical and Chemical Properties Analysis
The compound has a molecular weight of 313.67 . It is stored under an inert atmosphere at 2-8°C . The InChI code for the compound is 1S/C13H7ClF3N3O/c14-11-4-5-12-18-7-10 (20 (12)19-11)8-2-1-3-9 (6-8)21-13 (15,16)17/h1-7H .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Bioactive Derivatives:
- Sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety, synthesized for potential antimicrobial, antifungal, and antimalarial activities. These derivatives showed promising in vitro activity against various bacteria and were characterized using elemental analysis, 1H NMR, and LCMS (Bhatt, Kant, & Singh, 2016).
Radiolabelling for SPECT Imaging:
- Imidazo[1,2-b]pyridazine derivatives were developed as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), with potential applications in Single Photon Emission Computed Tomography (SPECT) imaging. The radiolabelled analogs were synthesized, providing tools for in vivo studies of PBR (Katsifis, Barlin, Mattner, & Dikić, 2004).
Microwave-Assisted Synthesis:
- Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine achieved under microwave assistance, allowing the synthesis of variously substituted derivatives. This process demonstrated good yield and tolerance to reaction conditions, highlighting the adaptability of this chemical structure in synthesis applications (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).
Structural Analysis and Applications in Medicinal Chemistry:
- Detailed structural, energy frameworks, and Density Functional Theory (DFT) analysis of a compound with the imidazo[1,2-b]pyridazine core, showing pharmaceutical importance due to its heterocyclic nature. Such studies provide a basis for understanding the interactions and stability of these compounds in various applications (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
In Vitro Evaluation for Binding to Amyloid Plaques:
- A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding to amyloid plaques, a key feature in Alzheimer's disease. The binding affinities were measured, and one of the derivatives showed high binding affinity, highlighting the potential for developing novel radiotracers for imaging Aβ plaques (Zeng, Alagille, Tamagnan, Ciliax, Levey, & Goodman, 2010).
Inhibitors for Tumor Angiogenesis:
- Imidazo[1,2-b]pyridazine derivatives were studied as VEGF receptor 2 (VEGFR2) kinase inhibitors, a critical factor in tumor angiogenesis. These studies help in understanding the structure-activity relationship and the potential of these compounds in cancer treatment (Miyamoto, Oguro, Takagi, Iwata, Miki, Hori, & Imamura, 2012).
Mecanismo De Acción
While the specific mechanism of action for this compound is not explicitly mentioned in the search results, imidazo[1,2-b]pyridazine derivatives are known to exhibit a variety of biological activities. They have been studied for their antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . They can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Direcciones Futuras
Imidazo[1,2-b]pyridazine derivatives, including “6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine”, have been the subject of extensive research due to their diverse biological activities and pharmacological properties . With the rapid development of organic synthesis technology, more and more reports have been published on the synthesis methods of imidazo[1,2-b]pyridazine compounds . This suggests that there is significant interest in exploring new derivatives of imidazo[1,2-b]pyridazine, which could lead to the discovery of new drug molecules with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
6-chloro-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)21-13(15,16)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWNIZQQIBFCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Tert-butyl)phenoxy]nicotinamide](/img/structure/B2868638.png)
![4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2868639.png)



![methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2868643.png)

![2-(3,4-dimethylphenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2868647.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2868648.png)

![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)
